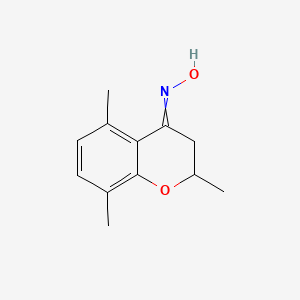
N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a hetero-Diels-Alder reaction involving a diene and an aldehyde.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through a reaction with hydroxylamine hydrochloride under basic conditions. This step typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines.
Substitution: Substituted benzopyran derivatives.
Scientific Research Applications
N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzopyran core can also interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran-4-one: Shares a similar core structure but lacks the hydroxylamine group.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains a different heterocyclic core but has similar substituents.
Uniqueness
N-(2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is unique due to the presence of both the benzopyran core and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61995-68-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2,5,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-5-8(2)12-11(7)10(13-14)6-9(3)15-12/h4-5,9,14H,6H2,1-3H3 |
InChI Key |
WZZSXJJCQSSDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO)C2=C(C=CC(=C2O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















